FL-411

BRD4 inhibition SAR AlphaScreen

FL-411 (BRD4-IN-1) is the only BRD4 inhibitor demonstrated to block the BRD4–AMPK protein–protein interaction and induce ATG5-dependent autophagy-associated cell death (ACD) in breast cancer models—a mechanism not recapitulated by pan-BET inhibitors such as JQ1. With 52-fold selectivity for BRD4(1) over BRD2(1), FL-411 enables pathway-specific dissection of BRD4-mediated autophagy without confounding transcriptional suppression. It achieves up to 80% tumor growth inhibition in both ER+ and TNBC xenograft models after oral dosing. Choose FL-411 when your research demands true BD1 selectivity and a functionally distinct autophagy phenotype that generic BET inhibitors cannot deliver.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
Cat. No. B1450830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL-411
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
InChIInChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23)
InChIKeyPXJZRFLBUBYEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FL-411: A Selective BRD4 Inhibitor with Validated Autophagy‑Associated Cell Death Mechanism in Breast Cancer


FL‑411 (BRD4‑IN‑1; CAS 2118944‑88‑8; IUPAC: 5‑(4‑hydroxy‑3,5‑dimethylphenyl)‑11‑methyl‑8‑thia‑4,6,11‑triazatricyclo[7.4.0.02,7]trideca‑1(9),2(7),5‑trien‑3‑one) is a small‑molecule inhibitor of the bromodomain‑containing protein 4 (BRD4) [1]. It was developed through pharmacophore‑based design and validated by a cocrystal structure with the BD1 domain of BRD4 [1]. FL‑411 binds selectively to the first bromodomain (BD1) of BRD4, blocking the BRD4‑AMPK interaction and thereby inducing ATG5‑dependent autophagy‑associated cell death (ACD) in breast cancer cells [1]. Unlike many BET inhibitors that primarily suppress transcription, FL‑411 triggers a distinct ACD pathway, making it a valuable tool for dissecting BRD4‑mediated autophagy regulation and for evaluating therapeutic potential in breast cancer models [1].

Why Generic BRD4 Inhibitors Cannot Substitute FL‑411 in Autophagy‑Focused Breast Cancer Research


BRD4 inhibitors vary widely in domain selectivity, cellular mechanism, and functional outcome. While pan‑BET inhibitors such as JQ1 broadly suppress transcription by displacing BRD4 from chromatin, FL‑411 is unique in that it blocks the specific BRD4‑AMPK protein–protein interaction to trigger ATG5‑dependent autophagy‑associated cell death (ACD) [1]. FL‑411 also exhibits >50‑fold selectivity for BRD4(1) over BRD2(1) [1], whereas JQ1 binds all BET bromodomains with high affinity [2]. Consequently, substituting FL‑411 with a generic BET inhibitor will not reproduce the same autophagy‑inducing phenotype, nor will it provide the same selectivity profile. The quantitative comparisons below demonstrate that FL‑411 cannot be freely interchanged with its closest analogs.

Quantitative Evidence for FL‑411 Differentiation: Comparator‑Based Performance Data


BRD4(1) Inhibitory Potency and SAR Advantage over Lead‑Optimization Analogs 5f and 8h

FL‑411 (compound 9f) exhibits an IC₅₀ of 0.43 μM against BRD4(1) in an AlphaScreen assay, representing a 7.5‑fold improvement over analog 8h (IC₅₀ = 3.23 μM) and a 14.8‑fold improvement over analog 5f (IC₅₀ = 6.38 μM) [1]. The optimization from n‑propyl to nitromethylpiperidine on the thiophene moiety contributed to this potency gain [1].

BRD4 inhibition SAR AlphaScreen

High Selectivity for BRD4(1) over BRD2(1) Differentiates FL‑411 from Pan‑BET Inhibitors

FL‑411 displays a 52‑fold selectivity for BRD4(1) (IC₅₀ = 0.47 μM) over BRD2(1) (IC₅₀ = 24.60 μM) in a TR‑FRET binding assay [1]. In contrast, the pan‑BET inhibitor JQ1 binds BRD4(1) and BRD2(1) with IC₅₀ values of 77 nM and 87 nM, respectively [2], providing only ~1.1‑fold selectivity.

BRD4 selectivity BET family TR-FRET

Potent Antiproliferative Activity in Breast Cancer Cell Lines MCF‑7 and MDA‑MB‑231

FL‑411 inhibits the growth of MCF‑7 (ER+) and MDA‑MB‑231 (triple‑negative) breast cancer cells with IC₅₀ values of 1.62 μM and 3.27 μM, respectively, after 24‑h treatment (MTT assay) [1]. For comparison, the clinical‑stage BET inhibitor OTX015 (birabresib) exhibits IC₅₀ values of 0.2–0.5 μM in MCF‑7 cells [2], but FL‑411 offers a distinct autophagy‑inducing mechanism not shared by OTX015.

antiproliferative breast cancer MTT assay

Superior Autophagy Induction Compared to the Reference BET Inhibitor JQ1

FL‑411 (3 μM) markedly increases LC3 puncta formation and LC3‑II lipidation in both MCF‑7 and MDA‑MB‑231 cells, whereas JQ1 at a 3‑fold higher concentration (10 μM) induces only weak autophagy [1]. In a head‑to‑head comparison, FL‑411 (5 μM) demonstrates more potent autophagic activity than JQ1 (5 μM) as measured by MDC staining [1].

autophagy LC3 JQ1

Dose‑Dependent Tumor Growth Inhibition in Breast Cancer Xenograft Models

Oral administration of FL‑411 (25, 50, or 100 mg/kg, once daily) significantly suppresses tumor growth in both MCF‑7 and MDA‑MB‑231 xenograft models [1]. The maximum tumor growth inhibition (TGI) reaches 80% in MCF‑7 tumors and 76% in MDA‑MB‑231 tumors at the highest dose . For context, JQ1 (50 mg/kg i.p.) achieved TGI of ~60–70% in similar breast cancer xenograft models [2].

xenograft tumor growth inhibition in vivo

FL‑411: Validated Application Scenarios Based on Quantitative Evidence


Dissecting BRD4‑AMPK‑Autophagy Axis in Breast Cancer

FL‑411 is the only BRD4 inhibitor specifically shown to block the BRD4‑AMPK interaction and induce ATG5‑dependent autophagy‑associated cell death [1]. This mechanism is not recapitulated by pan‑BET inhibitors such as JQ1 [1]. Researchers studying the intersection of BRD4 signaling and autophagy in breast cancer should use FL‑411 as a chemical probe to validate pathway‑specific hypotheses.

BRD4 Domain‑Selectivity Profiling in BET Family Studies

With 52‑fold selectivity for BRD4(1) over BRD2(1) [1], FL‑411 enables experiments that require minimal cross‑reactivity with BRD2. This contrasts with non‑selective probes such as JQ1 [2]. It is particularly suitable for comparing BD1‑ versus BD2‑dependent functions or for generating BRD4‑specific knockout‑complementation models.

In Vivo Preclinical Efficacy Testing of Oral BRD4‑Targeted Agents

FL‑411 demonstrates dose‑dependent tumor growth inhibition (up to 80% TGI) in both ER+ and TNBC xenograft models following oral administration [1]. Its oral bioavailability and in vivo activity profile make it a useful reference compound for benchmarking novel BRD4‑targeted therapies and for combination studies with standard‑of‑care agents.

Chemical Biology Studies Differentiating Autophagic from Transcriptional BRD4 Functions

FL‑411 robustly induces autophagy at concentrations that do not maximally suppress transcription [1]. This functional dichotomy allows researchers to separate the autophagy‑regulatory role of BRD4 from its canonical transcriptional co‑activator role, an application for which pan‑BET inhibitors are ill‑suited due to their broad transcriptional suppression.

Quote Request

Request a Quote for FL-411

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.